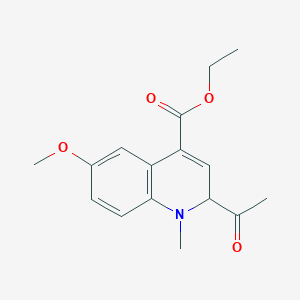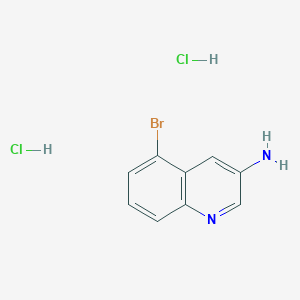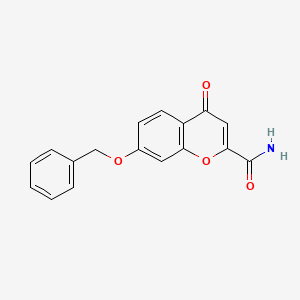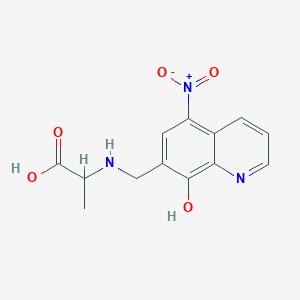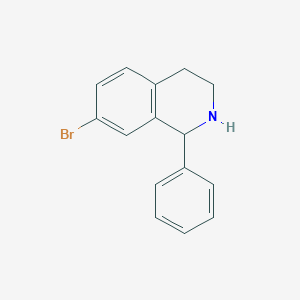
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is utilized in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide: Contains a methyl group on the pyridine ring.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Contains a chlorine atom on the pyridine ring.
Uniqueness
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Número CAS |
58004-77-6 |
|---|---|
Fórmula molecular |
C6H6Br2N2O |
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
2-bromo-1-pyrimidin-5-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Clave InChI |
CCBCLPZZTBLXGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(=O)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

